molecular formula C18H18BrNO4S2 B4789816 [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-bromobenzenesulfonate

[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-bromobenzenesulfonate

Cat. No.: B4789816
M. Wt: 456.4 g/mol
InChI Key: MMXGNKYJGQNONU-UHFFFAOYSA-N
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Description

[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-bromobenzenesulfonate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxy group, a pyrrolidine ring, and a bromobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-bromobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carbothioyl Group: The carbothioyl group is introduced via a thioesterification reaction, often using thioacids and suitable catalysts.

    Attachment of the Methoxy Group: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate.

    Formation of the Bromobenzenesulfonate Moiety: This step involves the sulfonation of bromobenzene, followed by esterification with the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and high-throughput screening may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbothioyl group, converting it into a thiol or sulfide.

    Substitution: The bromine atom in the bromobenzenesulfonate moiety can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate under basic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Thiols, sulfides.

    Substitution: Azides, thiocyanates.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanocomposites.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays.

    Drug Development: Its unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Medicine:

    Therapeutics: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for therapeutic development.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of bromine.

    [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-fluorobenzenesulfonate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness:

    Reactivity: The presence of the bromine atom in [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-bromobenzenesulfonate makes it more reactive in substitution reactions compared to its chlorine and fluorine analogs.

    Applications: The unique combination of functional groups in this compound provides a broader range of applications in various fields, from catalysis to drug development.

Properties

IUPAC Name

[2-methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4S2/c1-23-17-12-13(18(25)20-10-2-3-11-20)4-9-16(17)24-26(21,22)15-7-5-14(19)6-8-15/h4-9,12H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXGNKYJGQNONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCCC2)OS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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